N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves complex reactions, including the use of 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride and N-hydroxybenzotrizole for condensation catalysis, leading to the formation of derivatives with varied functional groups (Yu et al., 2014). Such processes are crucial for the development of compounds with specific desired properties.
Molecular Structure Analysis
Molecular structure determination of related compounds has been achieved through techniques such as single-crystal X-ray diffraction, which confirms the arrangement of molecular frameworks and the intermolecular interactions that stabilize their structure (Boechat et al., 2011). These analyses provide essential insights into how structural attributes influence the compound's reactivity and interaction with biological targets.
Chemical Reactions and Properties
The chemical behavior of thiadiazole and imidazole derivatives often involves interactions with various substrates, leading to the formation of compounds with significant biological activities. For instance, the reaction of thiadiazole derivatives with mercapto derivatives results in compounds exhibiting notable anticancer activity, highlighting the potential of these chemical frameworks in medicinal chemistry (Evren et al., 2019).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting points, and crystal structure, are critical for their application in various domains. Detailed studies on related compounds have utilized techniques like density functional theory (DFT) to predict and analyze these properties, aiding in the understanding of their behavior in different environments (Gautam et al., 2013).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with biological targets, define the potential applications of these compounds. For instance, derivatives of thiadiazole have shown potent inhibitory activity against specific enzymes, suggesting their utility as therapeutic agents (Shukla et al., 2012). These properties are crucial for the development of new drugs and materials.
properties
IUPAC Name |
2-(1-methylimidazol-2-yl)sulfanyl-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5OS2/c1-7(2)9-14-15-10(19-9)13-8(17)6-18-11-12-4-5-16(11)3/h4-5,7H,6H2,1-3H3,(H,13,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNPZCMHZMAOQMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(S1)NC(=O)CSC2=NC=CN2C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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